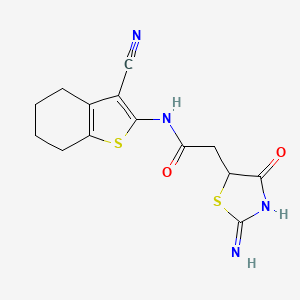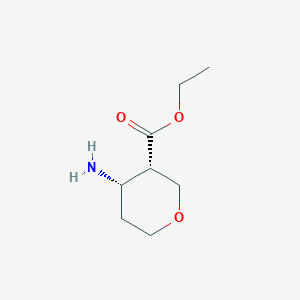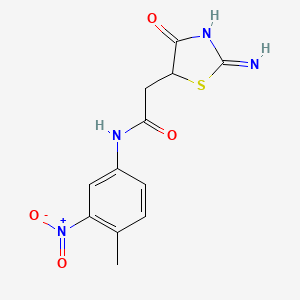
methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate is a complex organic compound characterized by multiple hydroxyl groups and conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate typically involves multi-step organic reactions. The process begins with the preparation of the appropriate starting materials, followed by a series of reactions including hydroxylation, esterification, and selective reduction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including chromatography and crystallization, are essential to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate involves its interaction with specific molecular targets. The hydroxyl groups and conjugated double bonds allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (5S,6R,7E,9E,11E,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxyhexadeca-7,9,11,13-tetraenoate
- (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxy-15-methylicosa-7,9,11,13-tetraenoic acid
Uniqueness
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and conjugated double bonds
Eigenschaften
Molekularformel |
C21H34O5 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5+,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1 |
InChI-Schlüssel |
UBPCKDCSZPRQJP-APWRIOKISA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)OC)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one](/img/structure/B15132654.png)

![(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132666.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B15132689.png)

-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium](/img/structure/B15132692.png)
![2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B15132695.png)


![3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15132710.png)
![4-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B15132715.png)


